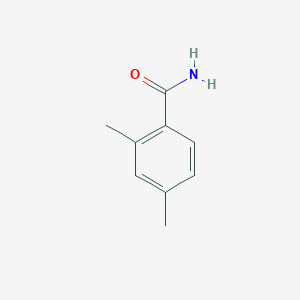

2,4-Dimethylbenzamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLFXUUYBRACSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511770 | |

| Record name | 2,4-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73258-94-3 | |

| Record name | 2,4-Dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conventional Amide Bond Formation Strategies

The formation of an amide bond is a cornerstone of organic synthesis, and several conventional methods are employed for the preparation of 2,4-dimethylbenzamide and its analogs. These strategies typically involve the coupling of a carboxylic acid or its activated derivative with an amine.

The most straightforward approach to amide synthesis is the direct condensation of a carboxylic acid with an amine. This method, while atom-economical, often requires high temperatures to drive off the water molecule formed during the reaction, which can limit its applicability for sensitive substrates.

However, advancements have been made to facilitate this transformation under milder conditions. For instance, the use of titanium(IV) chloride (TiCl₄) has been reported to promote the direct condensation of carboxylic acids and amines. nih.gov This method generally provides the corresponding amides in moderate to excellent yields and high purity. The reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov While broadly applicable, the reaction's efficiency can be diminished when both the carboxylic acid and the amine are sterically hindered. nih.gov A significant advantage of this method is the preservation of stereochemical integrity for chiral substrates. nih.gov

Boron-based reagents, such as boronic acids and their esters, also serve as effective catalysts for the direct amidation of a wide range of carboxylic acids and amines. nih.gov These reactions are often carried out in refluxing toluene. nih.gov

To circumvent the often harsh conditions required for direct condensation, carboxylic acids can be converted into more reactive "activated" derivatives. These intermediates readily react with amines to form amides under milder conditions. Common activated derivatives include acid halides, anhydrides, and esters. uomus.edu.iqsoka.ac.jp

Acid halides, particularly acid chlorides, are highly reactive and can be prepared by treating the parent carboxylic acid with reagents like thionyl chloride or oxalyl chloride. uomus.edu.iqsoka.ac.jpnih.gov The resulting acid chloride is then reacted with an amine, often in the presence of a base to neutralize the hydrogen chloride byproduct, to yield the desired amide. For example, 2-(4-Fluoro-2-nitrophenylthio)-5-methoxy-N,N-dimethylbenzamide was synthesized by first treating the corresponding carboxylic acid with thionyl chloride to produce the acid chloride, which was then reacted with N,N-dimethylamine. nih.gov

Carboxylic anhydrides, which can be viewed as two acyl groups linked by an oxygen atom, are another class of activated derivatives. uomus.edu.iq They react with amines to form one equivalent of the amide and one equivalent of a carboxylate salt.

The following table provides a general overview of common activating agents and the corresponding activated carboxylic acid derivatives.

| Activating Agent | Activated Derivative | General Reaction Conditions |

| Thionyl chloride (SOCl₂) | Acid chloride | Reaction with carboxylic acid, often neat or in a solvent |

| Oxalyl chloride ((COCl)₂) | Acid chloride | Milder conditions compared to thionyl chloride |

| Acetic anhydride (B1165640) | Mixed anhydride | Reaction with carboxylic acid, often with heating |

Catalytic Approaches to Benzamide Synthesis

Transition Metal-Catalyzed Amidation

Ruthenium- and Iron-Catalyzed Processes

Transition metal catalysis, particularly with ruthenium and iron, offers powerful tools for the formation of benzamides through C-H bond activation and cross-coupling reactions.

Ruthenium-Catalyzed Synthesis:

Ruthenium catalysts have proven effective for the direct arylation and alkenylation of benzamides. rsc.orgmdpi.com These reactions often proceed via a chelation-assisted C-H bond activation mechanism, where the amide directing group facilitates the formation of a ruthenacycle intermediate. mdpi.comrsc.org For instance, ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are commonly employed, often in the presence of an additive like AgSbF₆ and an oxidant like Cu(OAc)₂·H₂O. mdpi.com This catalytic system enables the ortho-C-H arylation of N-alkyl benzamides with arylboronic acids. mdpi.com

The hydroarylation of alkynes with N,N-dialkyl benzamides is another significant application of ruthenium catalysis, yielding trisubstituted alkenes with high regio- and stereoselectivity. rsc.org The reaction mechanism is proposed to involve ortho-metalation of the benzamide to form a five-membered ruthenacycle, followed by alkyne insertion and protonation. rsc.org Furthermore, ruthenium-catalyzed oxidative annulations of benzamides with alkynes provide access to complex heterocyclic structures like isoquinolones, demonstrating the versatility of this approach. goettingen-research-online.de A study on the ruthenium(II)-catalyzed direct arylation of N,N-dialkyl benzamides with aryl silanes highlighted high chemoselectivity, even accommodating halide functional groups. rsc.org

Iron-Catalyzed Synthesis:

Iron, being an abundant and low-toxicity metal, presents an attractive alternative for benzamide synthesis. Iron-catalyzed reactions have been developed for the ortho-monoarylation of secondary benzamide derivatives using diarylzinc reagents. researchgate.net This method is highly regioselective, yielding exclusively the mono-arylated product due to steric hindrance preventing a second arylation event. researchgate.net

Iron catalysis is also effective in the aerobic oxidative C-C bond cleavage of ketones to produce primary amides. thieme-connect.comthieme-connect.de For example, 3,4-dimethylacetophenone can be converted to 3,4-dimethylbenzamide (B1294666) in good yield using an iron catalyst like Fe₂(SO₄)₃ with TEMPO and oxygen. thieme-connect.comthieme-connect.de Additionally, sequential iron-catalyzed cross-coupling and chemoselective amide reduction have been utilized for the synthesis of benzylic alcohols from chlorobenzamides, showcasing the utility of iron in multi-step synthetic sequences. semanticscholar.org

Table 1: Examples of Ruthenium- and Iron-Catalyzed Synthesis of Benzamide Derivatives This table is interactive. Users can sort and filter the data.

| Catalyst System | Substrate(s) | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / AgSbF₆ / Ag₂O | N-alkyl benzamide, Phenylboronic acid | Ortho-arylated benzamide | Direct C-H arylation | mdpi.com |

| [RuCl₂(p-cymene)]₂ | N,N-dialkyl benzamide, Alkyne | Trisubstituted alkene | High regio- and stereoselectivity | rsc.org |

| Ru(II) / CuF₂ | N,N-dialkyl benzamide, Aryl silane | Biaryl product | High chemoselectivity, tolerates halides | rsc.org |

| Fe catalyst / "Ph₂Zn" | Secondary benzamide, Diarylzinc reagent | Ortho-monoarylated benzamide | Exclusive mono-arylation | researchgate.net |

| Fe₂(SO₄)₃ / TEMPO / O₂ | Aryl methyl ketone | Primary benzamide | Aerobic oxidative C-C cleavage | thieme-connect.comthieme-connect.de |

| Iron catalyst | Chlorobenzamide, Alkyl Grignard | Benzylic alcohol (via benzamide intermediate) | Sequential cross-coupling and reduction | semanticscholar.org |

Organocatalytic and Biocatalytic Methods

In the quest for more sustainable and selective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis for the synthesis of benzamides.

Organocatalytic Synthesis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of benzamide synthesis, organocatalysts have been employed to facilitate the asymmetric synthesis of axially chiral benzamides. beilstein-journals.org For instance, bifunctional organocatalysts can be used in the enantioselective bromination of benzamides, which can then be further functionalized. beilstein-journals.org The use of a simple tetrapeptide as a catalyst for the enantioselective bromination of tertiary benzamides has been reported, leading to atropisomeric products with high enantiomeric ratios. nih.govacs.org

Direct amidation of carboxylic acids with amines can be achieved using organocatalysis in combination with a substoichiometric amount of an activating agent under mild conditions. researchgate.net This approach avoids the need for harsh reagents and offers good efficiency for a wide range of substrates. researchgate.net

Biocatalytic Synthesis:

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions. While direct biocatalytic methods for the synthesis of simple benzamides are less common, the focus has been on the enantioselective synthesis of complex and stereochemically challenging benzamide derivatives. researchgate.net

Biocatalytic strategies are particularly valuable for the asymmetric synthesis of atropisomers. researchgate.net These methods typically involve either the direct asymmetric construction of the atropisomeric bond or the asymmetric transformation of a molecule where the axis of chirality already exists. researchgate.net For example, redox enzymes have been used for the desymmetrization of prochiral atropisomeric diaryl ether and biaryl derivatives. researchgate.net The synthesis of pharmacologically active molecules, such as elagolix, which exists as a mixture of atropisomers, has been a focus of biocatalytic research. unimi.it

Heterogeneous and Supported Catalysis (e.g., Metal-Organic Frameworks, Ionic Liquid-Modified Supports)

Heterogeneous and supported catalysis offer significant advantages in terms of catalyst recovery, reusability, and process simplification. These approaches are increasingly being applied to the synthesis of benzamides.

Metal-Organic Frameworks (MOFs):

MOFs are porous crystalline materials that can serve as excellent supports for catalysts due to their high surface area and tunable porosity. dtu.dk They can be used to immobilize ionic liquids (ILs) or metal nanoparticles, creating efficient heterogeneous catalysts. dtu.dkresearchgate.net For instance, a Zr-based MOF, UiO-66-NH₂, has been functionalized with an ionic liquid and urea (B33335) to create a synergistic catalyst for the synthesis of oximes, which can be precursors to amides. dtu.dk

Ionic Liquid-Modified Supports:

Ionic liquids (ILs) can be immobilized on solid supports to create supported ionic liquid phase (SILP) catalysts. researchgate.netmdpi.com These materials combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). researchgate.net SILP catalysts have been used in various reactions, including those relevant to benzamide synthesis. mdpi.com For example, palladium nanoparticles supported on a porous ionic polymer have been used in Suzuki-Miyaura cross-coupling reactions. mdpi.com Silica gel supported, -SO₃H functionalized benzimidazolium-based ionic liquids have been shown to be effective catalysts for the synthesis of 1-amidoalkyl naphthols. researchgate.net The immobilization of enzymes on ionic liquid-modified supports is another promising area, creating stable and reusable biocatalysts. nih.gov

A novel core-shell structured material, TS-1@KCC-1, supporting Rh(OH)₃ species, has been developed as a robust bifunctional catalyst for the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. rsc.org

Advanced Synthetic Protocols

Modern organic synthesis continuously evolves, leading to the development of highly efficient and sophisticated protocols for constructing complex molecules like substituted benzamides. These advanced methods include one-pot multistep syntheses, enantioselective approaches for creating chiral molecules, and innovative electrochemical and photoredox-catalyzed reactions.

One-Pot Multistep Synthesis of Substituted Benzamides (e.g., Halogenated Derivatives)

The synthesis of N,N-dimethyl benzamides and benzonitriles has been achieved through a copper-catalyzed one-pot reaction of benzyl (B1604629) cyanide and iodobenzene, using N,N-dimethylformamide (DMF) as the amide source. sioc-journal.cn

Enantioselective Synthesis of Atropisomeric Benzamide Derivatives

Atropisomers are stereoisomers arising from restricted rotation around a single bond. The enantioselective synthesis of atropisomeric benzamides is a challenging but important area of research, as different atropisomers can exhibit distinct biological activities. nih.govunimi.it

Peptide-catalyzed enantioselective bromination of tertiary benzamides has been shown to be an effective method for producing atropisomeric compounds. nih.govacs.org This approach utilizes a simple tetrapeptide catalyst to achieve high enantioselectivity. nih.govacs.org The resulting brominated benzamides can then be further functionalized through regioselective metal-halogen exchange and cross-coupling reactions to create a library of homochiral benzamides. nih.gov Biocatalytic methods are also being explored for the asymmetric synthesis of atropisomers, offering a green and highly selective alternative. researchgate.net

Electrochemical and Photoredox-Catalyzed Synthesis

Electrochemical and photoredox catalysis represent cutting-edge, sustainable approaches to organic synthesis that utilize electricity or light as the driving force for chemical reactions.

Electrochemical Synthesis:

Electrosynthesis offers a green alternative to traditional methods by using electrons as "reagents," thus avoiding stoichiometric redox agents. dntb.gov.uaresearchgate.net The synthesis of benzamides from benzaldehydes can be achieved electrochemically in a two-step process involving the formation of benzoin (B196080) followed by amidation. dntb.gov.uaresearchgate.net An electrochemical method for the direct amidation of benzylic C(sp³)–H bonds has also been developed, allowing for the coupling of secondary benzylic substrates with primary benzamides. acs.org Furthermore, electrochemical C-H amination of arenes using copper catalysis provides a step-economical route to aromatic amines, which can be precursors to benzamides. beilstein-journals.org

Photoredox-Catalyzed Synthesis:

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations, including the synthesis of benzamides. nih.govrsc.org This method allows for the C-N coupling of amides with alcohols under mild conditions using an organo-photoredox catalyst like eosin (B541160) Y. nih.govrsc.org It has been successfully applied to a wide range of benzamide and benzyl alcohol derivatives. nih.govrsc.org Photoredox catalysis can also be used to generate amidyl radicals from N-alkyl benzamides, which can then participate in cascade reactions to form complex heterocyclic structures. chinesechemsoc.org Divergent transformations of o-halogenated benzamides have been achieved using an organic photoredox catalyst, leading to the synthesis of enamides, isoindolinones, and biaryls. rsc.org

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides is centered on improving the efficiency and reducing the environmental footprint of these important reactions. Key areas of focus include the use of safer solvents (or the elimination of solvents altogether), the development of catalytic reactions to replace stoichiometric reagents, and the optimization of reaction conditions to minimize energy consumption. These principles are not only beneficial for the environment but also offer economic advantages through reduced waste disposal costs and more efficient use of resources. The search for greener synthetic routes has led to innovations in catalytic systems and reaction technologies that are transforming the landscape of amide synthesis. mdpi.comacs.org

A significant advancement in the green synthesis of benzamides is the development of solvent-free reaction conditions. The elimination of organic solvents, which constitute a large portion of the waste in chemical processes, is a primary goal of green chemistry. orgsyn.org Several methodologies have been successfully employed to achieve this, including microwave-assisted synthesis and the use of solid-state catalysts.

Microwave irradiation has emerged as a powerful tool for promoting organic reactions in the absence of a solvent. researchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of various N-(aryl)-substituted benzamides has been efficiently carried out by reacting anilines with acid chlorides under solvent-free microwave irradiation, resulting in good to excellent yields. researchgate.net This approach minimizes the use of volatile organic compounds and reduces energy consumption due to the rapid and localized heating provided by microwaves. researchgate.net

Another prominent sustainable methodology is the use of catalysts that are effective under solvent-free conditions. Boric acid, an inexpensive and environmentally benign catalyst, has been shown to effectively promote the amidation of carboxylic acids with amines without the need for a solvent. orgsyn.orgjocpr.comwiley-vch.de The reaction typically involves simply heating a mixture of the carboxylic acid, the amine, and a catalytic amount of boric acid. This method is attractive for its operational simplicity and the generation of water as the only byproduct. orgsyn.orgresearchgate.net For example, a variety of amides have been prepared in good yields by the direct reaction of a carboxylic acid and urea in the presence of boric acid under solvent-free conditions. wiley-vch.de

Furthermore, the use of enol esters, such as vinyl benzoate (B1203000), provides a clean and ecocompatible pathway for the N-benzoylation of amines under solvent- and activation-free conditions. researchgate.netresearchgate.net This method allows for the direct introduction of the benzamido-moiety with the amide products often being easily isolated by crystallization. researchgate.netresearchgate.net The reaction between a suitable amine and vinyl benzoate can be stirred at room temperature without a solvent, and upon completion, the desired benzamide can be purified by crystallization. researchgate.net

The following table summarizes the yields of various substituted benzamides synthesized under solvent-free conditions using different sustainable methodologies.

| Amine/Carboxylic Acid Derivative | Sustainable Methodology | Catalyst | Yield (%) | Reference(s) |

| Aniline and Benzoyl Chloride | Microwave Irradiation | None | High | researchgate.net |

| Substituted Anilines and 2-phenyl-3,1-(4H)-benzoxazin-4-one | Microwave Irradiation | Keggin-type heteropolyacids | 65-92 | rsc.org |

| N-phenyl-N'-benzoylthiourea | Microwave Irradiation | Iodine-alumina | 94 (mixture) | ucl.ac.uk |

| Various Carboxylic Acids and Urea | Direct Heating | Boric Acid | 74-89 | wiley-vch.demdpi.com |

| Various Amines and Vinyl Benzoate | Stirring at Room Temperature | None | High | researchgate.netresearchgate.net |

| Phthalic Anhydride (B1165640) and Aryl/Heterocyclic Amines | Microwave Irradiation | None | Moderate to Excellent | nih.gov |

Beyond reducing solvent use, a critical aspect of green chemistry is maximizing the incorporation of reactant atoms into the final product. This is quantitatively assessed using metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME).

Atom Economy (AE) , a concept introduced by Barry Trost, calculates the percentage of the molecular weight of the reactants that is incorporated into the desired product. nih.gov The formula for atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 tamu.edu

An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are found in the final product, with no byproducts. Addition reactions, for example, can have a 100% atom economy. tamu.edu

Reaction Mass Efficiency (RME) provides a more practical measure of the greenness of a reaction by taking into account the reaction yield and the stoichiometry of the reactants. It is calculated as:

Reaction Mass Efficiency = (Mass of Isolated Product / Total Mass of Reactants) x 100 tamu.edu

RME gives a more realistic view of the efficiency of a process as it considers the actual amount of product obtained. tamu.edujetir.org

To illustrate these concepts, a comparative assessment of different synthetic routes to a benzamide, such as the reaction between hydrocinnamic acid and benzylamine, can be performed. researchgate.net The three common methods are: the acid chloride route, a route using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and a boric acid-catalyzed condensation. researchgate.net

The boric acid catalyzed route is often identified as the greenest method due to its use of a catalyst, the generation of water as the sole byproduct, and a simplified workup. researchgate.net In contrast, the acid chloride route suffers from poor atom economy due to the generation of HCl, which needs to be neutralized, often by using an excess of the amine, leading to the formation of a salt byproduct. researchgate.net Coupling reagents like HATU also contribute to low atom economy as they are used in stoichiometric amounts and generate significant waste. researchgate.net

The following table provides a comparative analysis of the green chemistry metrics for these three synthetic routes for a model benzamide synthesis.

| Synthetic Route | Atom Economy (%) | Typical Yield (%) | Reaction Mass Efficiency (%) | Key Byproducts | Reference(s) |

| Acid Chloride Route | 54.4 | 60-70 | ~29 | Amine Hydrochloride | researchgate.net |

| HATU Coupling Route | 34.6 | 80-90 | ~31 | HATU-derived waste | researchgate.net |

| Boric Acid Catalyzed Route | 88.9 | 75-85 | ~79 | Water | researchgate.net |

This data clearly demonstrates the superiority of the boric acid-catalyzed route from a green chemistry perspective, with a significantly higher atom economy and reaction mass efficiency.

Computational and Theoretical Investigations of 2,4 Dimethylbenzamide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2,4-Dimethylbenzamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a comprehensive analysis of its fundamental chemical characteristics. researchgate.netnih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. organicchemistrydata.orgucsb.edu The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amide group, reflecting the electron-rich regions, while the LUMO would also be distributed over the aromatic system. This distribution facilitates charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the reactive sites of a molecule for electrophilic and nucleophilic attacks. ias.ac.inconsensus.app It maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface would show negative potential regions (typically colored red) around the electronegative oxygen and nitrogen atoms of the amide group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (blue) are expected around the hydrogen atoms of the amide group and the methyl groups, signifying favorable sites for nucleophilic interaction. nih.gove4journal.com

Table 1: Calculated Electronic Properties of a Substituted Benzamide (B126) This table presents typical values for a substituted benzamide, analogous to what would be expected for this compound, based on DFT calculations.

| Parameter | Value | Reference |

| HOMO Energy | -6.3 eV | |

| LUMO Energy | -1.5 eV | |

| HOMO-LUMO Gap | 4.8 eV | |

| Dipole Moment | 4.2 Debye |

The amide group in this compound is capable of forming intermolecular hydrogen bonds, which play a critical role in its solid-state structure and interactions with other molecules. The N-H protons of the amide group act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com DFT calculations can be used to model dimers and larger clusters of this compound to analyze the geometry and strength of these hydrogen bonds. researchgate.net The presence of methyl groups on the benzene ring can influence the crystal packing and the specific pattern of hydrogen bonding.

Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. researchgate.netnih.gov For instance, the characteristic C=O stretching frequency of the amide group is expected in the region of 1665 cm⁻¹.

Conformational analysis through DFT calculations helps in identifying the most stable conformer of this compound. The orientation of the amide group relative to the benzene ring is a key conformational feature. The potential energy surface can be scanned by systematically changing the dihedral angle between the plane of the amide group and the benzene ring to determine the rotational barrier and the most stable geometry. e4journal.com

Table 2: Selected Calculated Vibrational Frequencies for a Substituted Benzamide This table shows representative calculated vibrational frequencies for a substituted benzamide, similar to what would be anticipated for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3200-3600 | tsijournals.com |

| C-H Stretch (Aromatic) | ~3202 | tsijournals.com |

| C=O Stretch | ~1665 | |

| N-H Bend | 1550-1650 | tsijournals.com |

| C-N Stretch | 1200-1350 | tsijournals.com |

The basicity of the amide group in this compound can be investigated computationally by studying its protonation equilibria. DFT calculations can determine the proton affinity and gas-phase basicity of the molecule. researchgate.netnih.gov A key question in the protonation of amides is the site of protonation: the nitrogen atom or the oxygen atom. Computational studies on various benzamides have shown that O-protonation is generally favored, as it allows for resonance stabilization of the resulting cation. nih.govresearchgate.net The calculated basicity can be correlated with experimental pKa values. The presence of electron-donating methyl groups on the benzene ring is expected to increase the basicity of the amide group compared to unsubstituted benzamide.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time.

MD simulations can be employed to study the dynamics of hydrogen bonds in condensed phases, such as in solution or in the solid state. mdpi.com These simulations can reveal the time evolution of hydrogen bond distances and angles, providing information on the stability and lifetime of these interactions. For this compound, MD simulations would illustrate how the intermolecular hydrogen bonds between amide groups fluctuate, break, and reform over time, which is crucial for understanding its macroscopic properties like solubility and melting point. researchgate.netarxiv.org The simulations can also show the influence of the solvent environment on the hydrogen bonding patterns. nih.gov

Conformational Dynamics of Benzamide Derivatives

The conformational flexibility of benzamide derivatives is a key determinant of their biological activity and physical properties. This flexibility primarily arises from the rotation around two key bonds: the aryl-C(O) bond and the C-N amide bond. Computational chemistry, in conjunction with experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful lens through which to view these dynamic processes.

Theoretical studies involving molecular mechanics and ab initio calculations have been employed to investigate the conformations of various substituted benzamides. For the parent benzamide, the amino group is found to be planar in its crystal structure, but calculations suggest it is pyramidal with a CO/phenyl torsional angle (ω) of 20-25°. nih.gov In N-substituted benzamides, such as N-methylbenzamide, the N-methyl group is typically coplanar with the carbonyl group, and good agreement between calculated and experimental data is found with a torsional angle (ω) of about 25°. nih.gov For N,N-dimethylbenzamide, a close analogue to this compound, the calculated torsional angle can vary significantly with the computational method, from 40° to 90°, but experimental agreement is best around ω ≈ 60°. nih.gov

The rotation around the C-N bond in amides is known to be hindered, leading to distinct conformers. This rotational barrier has been extensively studied. For N,N-dimethylbenzamide, the barrier for hindered rotation has been carefully re-investigated to obtain reliable activation parameters. cdnsciencepub.com Furthermore, studies on related N,N-diethylamide derivatives using Variable Temperature NMR (VT-NMR) and computational potential energy surface (PES) scans have detailed the rotational dynamics for both the aryl-CO and C-N bonds, revealing the electronic effects of aromatic substituents on these movements. mdpi.com

In ortho-substituted benzamides, such as 2-fluoro and 2-chloro benzamide, the molecule exists as an equilibrium of cis (O,X) and trans (O,X) conformers. The relative stability of these conformers is influenced by factors like intramolecular hydrogen bonding and steric hindrance. For instance, calculations have been shown to sometimes overestimate the stability of conformers with NH...F hydrogen bonds by approximately 2 kcal/mol. nih.gov The conformational dynamics can become even more complex in systems like pyridine-2,6-dicarboxamides, which can adopt folded helical conformations stabilized by intramolecular hydrogen bonds. acs.org

| Compound | Method | Parameter | Finding | Reference |

|---|---|---|---|---|

| Benzamide | Ab initio Calculation | CO/phenyl torsional angle (ω) | 20-25° (pyramidal NH2) | nih.gov |

| N-Methylbenzamide | RHF Geometry | CO/phenyl torsional angle (ω) | ~25° | nih.gov |

| N,N-Dimethylbenzamide | RHF/PCModel vs. LIS Analysis | CO/phenyl torsional angle (ω) | Calculated: 40-90°, Experimental fit: ~60° | nih.gov |

| 2-Fluorobenzamide | LISA Analysis (in CDCl3) | Conformer Energy (Ecis-Etrans) | > 2.3 kcal/mol | nih.gov |

| 2-Chlorobenzamide | LISA Analysis (in CD3CN) | Conformer Energy (Ecis-Etrans) | 0.0 kcal/mol | nih.gov |

| N,N-Diethyl-p-nitrobenzamide (NCDEA) | VT-NMR | Rotational Barrier (Aryl-CO) | Coalescence at 65 °C | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. For benzamide analogues, QSAR studies have been instrumental in designing new molecules with enhanced potency for various therapeutic targets.

A common approach involves generating a statistically significant model that can predict the activity of new compounds. These models are built using a "training set" of molecules with known activities and then validated using a "test set". For example, a QSAR model was developed for a series of 97 three-substituted benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ. nih.govbohrium.com This study led to a five-featured pharmacophore model that included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as crucial for inhibitory activity. nih.gov

The statistical quality of a QSAR model is paramount. Key metrics include the correlation coefficient (R²), which measures the fit of the training set data, and the cross-validated coefficient (Q²), which assesses the model's predictive power. A statistically significant 3D-QSAR model for the FtsZ inhibitors yielded an R² of 0.8319 and a Q² of 0.6213. nih.govtandfonline.com A good predictive correlation coefficient for the external test set (predictive R²) is also critical, with values greater than 0.5 considered reliable. tandfonline.com

Different QSAR methodologies can be applied. Comparative Molecular Field Analysis (CoMFA) and Multiple Regression Analysis (MRA) have been used to study the antiallergic activities of substituted benzamides. leidenuniv.nl The CoMFA results indicated that steric effects were more important than electrostatic effects for the activity of these compounds. leidenuniv.nl In other studies on antimicrobial benzamides, topological descriptors and molecular connectivity indices were found to successfully model the biological activity. nih.gov QSAR has also been applied to understand the anti-HIV activity of N-(thiazol-2-ylidene)-benzamides, correlating activity with electronic, steric, and solubility parameters derived from semiempirical and density functional theory (DFT) calculations. ingentaconnect.com

| Target/Activity | QSAR Method | Key Statistical Metrics | Important Descriptors/Features | Reference |

|---|---|---|---|---|

| FtsZ Inhibition (Antimicrobial) | Pharmacophore-based 3D-QSAR | R² = 0.8319, Q² = 0.6213, Test Set R² = 0.67 | 1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic rings | nih.govtandfonline.com |

| Antiallergic Activity | CoMFA, MRA | CoMFA results superior to MRA | Steric effects more important than electrostatic effects | leidenuniv.nl |

| Antimicrobial Activity | Topological Descriptors | High cross-validated r² (r(cv)²) | Molecular connectivity indices (2χv, 2χ), Kier's shape index (κα1) | nih.gov |

| Anti-HIV-1 Activity | Semi-empirical AM1, DFT | Good correlation between observed and calculated IC50 | Electronic (EHOMO, ELUMO), Steric, and Solubility (Log P) parameters | ingentaconnect.com |

| H+/K+-ATPase Inhibition (Antiulcer) | Multi-Linear Regression (MLR) | Model built using genetic function approximation | Not specified | igi-global.com |

Chemical Reactivity and Functionalization of the 2,4 Dimethylbenzamide Scaffold

Transformations of the Amide Moiety

The amide group is a key functional handle for the derivatization of 2,4-dimethylbenzamide.

The reduction of the amide functionality in N,N-disubstituted benzamides, such as N,N-dimethylbenzamide, to the corresponding tertiary amine is a well-established transformation. For instance, N,N-dimethylbenzamide can be converted to N,N-dimethylbenzylamine. atamankimya.com This reduction can be achieved using various reducing agents. One notable method involves cobalt-catalyzed hydrosilylation. Specifically, the use of Co2(CO)8 as a catalyst, activated either photochemically or thermally, has been shown to effectively reduce N,N-dimethylbenzamide to dimethylbenzylamine with high conversion rates. mdpi.com Another approach utilizes borane (B79455) complexes, such as a borane/tetrahydrofuran complex, which can reduce the amide functionality to a tertiary amine. nih.gov

Table 1: Selected Reagents for the Reduction of N,N-Dimethylbenzamides

| Reagent/Catalyst System | Product | Notes |

|---|---|---|

| Co2(CO)8 / TMDS | N,N-Dimethylbenzylamine | Photochemical or thermal activation. mdpi.com |

The amide group of this compound and its analogs can be converted into other functional groups through nucleophilic substitution, often after an activation step. For N-methylated amides like N,4-dimethylbenzamide, a common strategy involves N-tosylation to enhance the reactivity of the carbonyl carbon towards nucleophiles. nih.govresearchgate.net This "super-amide" behaves similarly to a Weinreb amide, allowing for controlled additions of nucleophiles.

Hydrolysis to Carboxylic Acids: Treatment of the N-tosylated amide with hydroxide (B78521) ions leads to the formation of the corresponding carboxylic acid, 2,4-dimethylbenzoic acid. nih.govresearchgate.netnih.gov

Conversion to Esters: Reaction with alkoxides, such as methoxide, yields the corresponding methyl ester. nih.govresearchgate.net

Synthesis of Aldehydes: The use of a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) can convert the activated amide into an aldehyde. nih.gov

Formation of Ketones: Grignard reagents can be employed to introduce an alkyl or aryl group, forming a ketone. nih.govresearchgate.net This method has been shown to be successful with aromatic Grignard reagents at slightly elevated temperatures. researchgate.net

These transformations highlight the utility of the amide group as a precursor to a wide range of other functionalities, significantly expanding the synthetic potential of the this compound core.

Table 2: Functional Group Interconversions of Activated N-Methyl-4-methylbenzamide

| Reagent | Product Functional Group | Reference |

|---|---|---|

| Hydroxide (e.g., NaOH) | Carboxylic Acid | nih.govresearchgate.net |

| Alkoxide (e.g., NaOMe) | Ester | nih.govresearchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | nih.gov |

Functionalization of the Aromatic Ring

The substituted benzene (B151609) ring of this compound is amenable to further functionalization through several key reaction types.

The aromatic ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. chemistry.coachresearchgate.net The directing effects of the existing substituents—the two methyl groups and the amide group—determine the position of the incoming electrophile. Both the methyl groups and the amide group are ortho, para-directing and activating. Given the positions of these groups, the most likely positions for substitution are C5 (ortho to the C4-methyl and meta to the C2-methyl and the amide) and C6 (ortho to the amide and meta to the other two groups).

For example, 2-amino-N,3-dimethylbenzamide undergoes electrophilic halogenation at the 5-position using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn While this is an analogue, it demonstrates the principle of electrophilic substitution on a similarly substituted ring.

Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. The amide functionality is a powerful directing group in such reactions. Palladium-catalyzed C-H activation has emerged as a significant tool for creating C-C and C-heteroatom bonds. snnu.edu.cnnih.govrsc.orgrsc.org

In the context of benzamides, the amide group can direct a metal catalyst to the ortho C-H bond. This has been demonstrated in palladium-catalyzed reactions for various transformations. snnu.edu.cnnih.gov For instance, Cp*Co(III) catalysis has been used for the C-H allylation of benzamides with allyl aryl ethers, where the amide group directs the functionalization. ehu.es It has been noted, however, that significant steric hindrance, as in the case of 3,5-dimethylbenzamide, can prevent the reaction. ehu.es

Furthermore, iridium-based catalysts can achieve ortho-selective C-H borylation of secondary aromatic amides through hydrogen-bond interactions between the catalyst's ligand and the amide substrate. homkat.nl While not directly on this compound, this methodology is applicable to a wide range of substituted benzamides.

Carbon-Carbon Bond Forming Reactions

Beyond C-H activation, the this compound scaffold can participate in other carbon-carbon bond-forming reactions. Metal-free approaches have been developed for the direct coupling of secondary amides with alkenes. researchgate.netnih.gov This is achieved by activating the amide with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and a base like 2-fluoropyridine, which generates a reactive nitrilium intermediate. nih.gov This intermediate then reacts with an alkene to form α,β-unsaturated ketimines or, after hydrolysis, enones. nih.gov This method has been successfully applied to N-2,6-dimethylbenzamides, demonstrating its potential for creating new carbon-carbon bonds on related benzamide (B126) structures. researchgate.netnih.gov

Non Pharmacological and Material Science Applications of Benzamide Derivatives

Applications in Materials Science

The inherent properties of the benzamide (B126) functional group, such as its ability to form strong hydrogen bonds and its influence on the electronic characteristics of aromatic systems, make it a valuable component in the design of new materials.

Benzamide derivatives have been incorporated into a variety of fluorescent chemosensors for the detection of metal ions and other analytes. nih.gov The design of these sensors often relies on mechanisms like photoinduced electron transfer (PET), where the binding of an analyte to a receptor unit modulates the fluorescence of a nearby fluorophore. nih.gov

While specific applications of 2,4-Dimethylbenzamide as a primary fluorophore in chemosensors are not extensively documented, the broader class of benzamide derivatives has proven effective. For instance, N-alkyl-bis-o-aminobenzamide derivatives have been investigated for their ability to detect metal ions such as Fe²⁺, Cu²⁺, Hg²⁺, Pb²⁺, and Cd²⁺ in aqueous solutions through changes in their fluorescence and UV-Vis spectra. wikipedia.org The fluorescence of these compounds is sensitive to pH and shows a high affinity for specific metal ions, making them suitable for environmental monitoring. wikipedia.org

In a different approach, a fluorescent chemosensor based on a 1,8-naphthalimide (B145957) derivative incorporating a benzamide unit was synthesized for the selective detection of Cobalt(II) ions. researchgate.net This sensor exhibited a "turn-on" fluorescence response upon binding with Co²⁺, accompanied by a visible color change. researchgate.net The design of such sensors often involves linking a known fluorophore to a benzamide-containing receptor that provides the specific binding site for the target analyte.

The following table summarizes examples of benzamide derivatives used in fluorescent chemosensors:

| Benzamide Derivative Class | Target Analyte(s) | Sensing Mechanism | Reference |

| N-alkyl-bis-o-aminobenzamides | Fe²⁺, Cu²⁺, Hg²⁺, Pb²⁺, Cd²⁺ | Changes in fluorescence and UV-Vis spectra | wikipedia.org |

| 1,8-Naphthalimide-benzamide conjugate | Co²⁺ | "Turn-on" fluorescence enhancement | researchgate.net |

| Pyridine-2,6-dicarboxamide derivatives | Pb²⁺ | Fluorescence enhancement | sapub.org |

| Benzothiazole-based chemosensors | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric and colorimetric response |

This table provides examples of benzamide derivative classes and is not exhaustive.

The predictable hydrogen-bonding patterns of the amide functionality make benzamide and its derivatives excellent building blocks for crystal engineering and the construction of supramolecular assemblies. nih.govrsc.org The ability to form robust, directional interactions is key to creating well-defined, higher-order structures. nih.govrsc.org

A notable example involving a derivative of this compound is its incorporation into a tetraphenylethene (TPE) framework. researchgate.net Specifically, a this compound derivative was prepared by the acylation of 4,4'-diaminobenzophenone, which was then used in a McMurry coupling reaction to synthesize a tetrakis(2,4-dimethylbenzamidophenyl)ethene. researchgate.netevitachem.com This class of molecules is known for its aggregation-induced emission (AIE) properties, where the restriction of intramolecular rotations in the aggregated state leads to strong fluorescence. researchgate.net The introduction of the this compound units influences the solubility and the supramolecular packing of the TPE core, which in turn affects its photophysical properties. researchgate.netevitachem.com

The crystal structures of various substituted benzamides are often stabilized by chains of N-H···O hydrogen bonds. nih.gov In more complex systems, such as with N-phenylbenzamides, the interplay of different substituents can lead to conformational changes and different packing motifs, including the formation of polymorphs. nih.gov For instance, in a study of trifluoromethyl- and cyano-substituted N-phenylbenzamides, the primary supramolecular synthon was the N-H···O hydrogen-bonded chain, though other interactions like O···π and N-H···N were also observed to play a role in the crystal packing. nih.gov

Benzamide derivatives have been widely investigated as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comsnnu.edu.cn Their effectiveness is attributed to the presence of the aromatic ring and heteroatoms (nitrogen and oxygen) in the amide group, which can adsorb onto the metal surface and form a protective layer. mdpi.com This adsorbed layer acts as a barrier, slowing down the rates of both the anodic and cathodic corrosion reactions. mdpi.com

Studies on various benzamide derivatives have demonstrated their potential in corrosion protection. For example, N-(cyanomethyl)benzamide (BENZA) and N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET) were tested as corrosion inhibitors for mild steel in 1 M HCl. mdpi.com BENZA showed better inhibition efficiency than BENZA-TET, acting as a mixed-type inhibitor. mdpi.com The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm. mdpi.com

In another study, the corrosion inhibition of mild steel in sulfuric acid by benzamide was investigated. It was found to be a mixed-type inhibitor, with its inhibition efficiency increasing with concentration. acs.org The adsorption of benzamide on the steel surface in this medium was described by the Freundlich adsorption isotherm. acs.org

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

| N-(cyanomethyl)benzamide (BENZA) | Mild Steel | 1 M HCl | 94.0 | 100 ppm | mdpi.com |

| N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET) | Mild Steel | 1 M HCl | Lower than BENZA | 100 ppm | mdpi.com |

| Benzamide | Mild Steel | 0.5 M H₂SO₄ | ~70 | 4 g/200 mL | acs.org |

| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 90.2 | 1 mM | scientificadvances.co.innih.gov |

| 1,4-Dimethyl phenyl-N,N-dimethylanilinium dibromide salt | Mild Steel | HCl | Not specified | Not specified | researchgate.net |

This table provides examples of the corrosion inhibition efficiency of various benzamide derivatives.

Utility as Solvents and Reagents in Organic Synthesis

While N,N-dimethylformamide (DMF) is a widely used polar aprotic solvent, its benzamide analogue, N,N-dimethylbenzamide, and other substituted benzamides also find utility in organic synthesis, both as solvents and as reagents. wikipedia.orgbeilstein-journals.org

N,N-dimethylbenzamide is a polar organic compound with good solubility in many organic solvents, though it is only slightly soluble in water. rsc.org Its properties make it a suitable solvent for reactions involving polar mechanisms. rsc.org In some cases, hydrotropic solutions of compounds like dimethylbenzamide have been used to enhance the solubility of poorly soluble organic compounds, facilitating their separation. sapub.org

Benzamides can also act as reagents in various chemical transformations. For instance, in the Vilsmeier-Haack reaction, the adduct of benzamide with phosphorus oxychloride or thionyl chloride can be used for the benzoylation of aromatic compounds. nih.gov More recently, a benzamide/sulfuryl chloride reagent system has been developed for the same purpose, offering shorter reaction times. nih.gov

Furthermore, benzamides can participate in coupling reactions. In a study on hypervalent iodine-catalyzed coupling of amides and alkenes, 3,4-dimethylbenzamide (B1294666) was used as a substrate to produce an oxazoline (B21484) product in good yield. researchgate.net This demonstrates the ability of the benzamide functional group to act as a nucleophile in such transformations. researchgate.net Cyanoguanidine has also been reported as a reagent for the direct Friedel-Crafts carboxamidation of arenes to produce benzamides. science.gov

The following table lists some examples of benzamides used as solvents or reagents in organic synthesis.

| Benzamide Derivative | Role | Reaction Type | Reference |

| N,N-Dimethylbenzamide | Solvent/Hydrotrope | Solubilization of organic compounds | sapub.orgrsc.org |

| Benzamide | Reagent | Vilsmeier-Haack benzoylation | nih.gov |

| 3,4-Dimethylbenzamide | Reagent | Hypervalent iodine-catalyzed amide-alkene coupling | researchgate.net |

| N,N-Dimethylbenzamide | Reagent | Derivatization of dimethylamine (B145610) for GC-MS analysis | nih.gov |

Application as Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Benzamide derivatives have emerged as a versatile scaffold for the design of such ligands due to their rigid structure and the ability to introduce chiral elements and coordinating groups in a controlled manner.

Although direct applications of this compound as a chiral ligand were not found in the surveyed literature, the broader class of substituted benzamides has been successfully employed in various metal-catalyzed asymmetric reactions. For example, chiral cyclopentadienyl (B1206354) (Cp) ligands incorporating a benzamide moiety have been developed for enantioselective rhodium(III)-catalyzed C-H functionalization reactions. These ligands create a well-defined chiral pocket around the metal center, enabling high enantioselectivities in the allylation of N-methoxybenzamides.

In a different approach, axially chiral benzamides have been synthesized and used as ligands. The synthesis of these compounds can be achieved through the enantiotopic lithiation of prochiral tricarbonylchromium complexes of N,N-diethyl-2,6-dimethylbenzamide, followed by reaction with an electrophile. scientificadvances.co.in The resulting axially chiral benzamides can then be used to induce asymmetry in subsequent reactions.

Furthermore, chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid have been used as ligands in the copper-catalyzed asymmetric Henry reaction, affording β-nitroalcohols in high yields and enantioselectivities. The substituents on the amino groups of the diamine ligand were found to control the enantioselectivity of the product.

The following table summarizes some examples of benzamide-derived ligands used in asymmetric catalysis.

| Ligand Type | Metal | Reaction | Enantiomeric Excess (ee) | Reference |

| Chiral Cyclopentadienyl-Benzamide | Rh(III) | C-H Allylation of N-methoxybenzamides | Excellent | |

| Axially Chiral Benzamides | - | (Used as chiral auxiliaries/ligands) | High optical purity | scientificadvances.co.in |

| Chiral 1,3-Diamines from Benzamidocyclohexanecarboxylic acid | Cu | Henry Reaction | up to 91% | |

| Chiral Ferrocenyl-Cp Benzamide | Rh | Intramolecular Amidoarylation | High | acs.org |

This table provides examples of catalytic systems and is not exhaustive.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling substituted benzoic acid derivatives with dimethylamine under nucleophilic acyl substitution conditions. Key steps include:

- Starting Materials : Use 2,4-dimethylbenzoic acid or its chloride derivative.

- Reagents : Activate the carboxyl group with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.

- Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to improve yield. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify methyl group positions (δ ~2.3–2.5 ppm for aromatic methyl substituents) and confirm the benzamide backbone.

- IR Spectroscopy : Characteristic C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) validate the amide group.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 163.10 for CHNO) .

Q. How can solubility and stability issues of this compound be addressed in experimental setups?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO or DMF) for dissolution. For aqueous buffers, employ co-solvents like ethanol (≤10% v/v).

- Stability : Store solutions at –20°C under inert atmospheres (argon/nitrogen) to prevent hydrolysis. Monitor degradation via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions influence the bioactivity of benzamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce electron-donating groups (e.g., –OCH) at the 4-position to enhance binding to serotonin receptors (e.g., 5-HT), as shown in analogous compounds with binding affinities < –9.0 kcal/mol.

- Case Study : Replace methyl groups with halogens (e.g., –F) to study antitumor activity via inhibition of dihydrofolate reductase (IC values < 10 µM in cancer cell lines) .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., with 5-HT, PDB ID: 7E2Z). Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories).

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding. Vibrational frequency analysis (e.g., IR spectra) aligns with experimental data to confirm stability .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Data Triangulation : Compare results across assays (e.g., in vitro enzyme inhibition vs. cell-based cytotoxicity). For example, discrepancies in IC values may arise from differential cell membrane permeability.

- Meta-Analysis : Aggregate datasets from PubChem BioAssay (AID 1259351) and ChEMBL to identify consensus trends. Use multivariate statistics (e.g., PCA) to isolate variables (e.g., solvent polarity, assay temperature) causing divergence .

Q. What strategies optimize this compound for use as a PET tracer in neurological imaging?

- Methodological Answer :

- Radiolabeling : Incorporate F via nucleophilic aromatic substitution (e.g., using KF/Kryptofix 222). Purify via C18 solid-phase extraction (≥95% radiochemical purity).

- In Vivo Validation : Conduct biodistribution studies in rodent models, focusing on blood-brain barrier penetration (logP ~2–3 optimal). Compare uptake in target regions (e.g., striatum) using microPET imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。